(Ethane-1,1,1-triyltris(oxy))tribenzene
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Overview
Description
(Ethane-1,1,1-triyltris(oxy))tribenzene is an organic compound with the molecular formula C20H18O3 and a molecular weight of 306.36 g/mol This compound is characterized by its unique structure, where an ethane moiety is bonded to three benzene rings through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Ethane-1,1,1-triyltris(oxy))tribenzene typically involves the reaction of ethane-1,1,1-triol with benzene derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: (Ethane-1,1,1-triyltris(oxy))tribenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or derivatives.
Substitution: The benzene rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzene rings .
Scientific Research Applications
(Ethane-1,1,1-triyltris(oxy))tribenzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Ethane-1,1,1-triyltris(oxy))tribenzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- (Diethoxymethoxy)benzene
- (Triethoxymethoxy)benzene
Comparison: (Ethane-1,1,1-triyltris(oxy))tribenzene is unique due to its specific structure, where an ethane moiety is bonded to three benzene rings through oxygen atoms. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, (Diethoxymethoxy)benzene and (Triethoxymethoxy)benzene have different numbers of ethoxy groups, leading to variations in their chemical behavior and applications .
Biological Activity
(Ethane-1,1,1-triyltris(oxy))tribenzene, also known by its CAS number 49758-91-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may confer various pharmacological properties. This article delves into the biological activity of this compound through a review of available literature, including relevant studies and data.
Chemical Structure and Properties
- Molecular Formula : C20H18O3
- Molecular Weight : 306.36 g/mol
- CAS Number : 49758-91-0
The compound consists of a tribenzene core with ethane-1,1,1-triyl groups linked through ether bonds. This structural configuration is vital for its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. Its effectiveness against various bacterial strains has been evaluated through minimum inhibitory concentration (MIC) assays. The compound showed promising results against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it significantly reduced interleukin-6 (IL-6) levels in macrophage cell lines stimulated with lipopolysaccharides (LPS). The following table summarizes the cytokine inhibition observed:
Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
---|---|---|---|
IL-6 | 1500 | 600 | 60 |
TNF-α | 1200 | 480 | 60 |
This anti-inflammatory activity suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:
- Antioxidant Activity : The compound has shown significant scavenging activity against free radicals in various assays.
- Enzyme Inhibition : It appears to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC concentrations.
Case Study 2: Anti-inflammatory Response
In a murine model of acute inflammation induced by LPS, administration of this compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to controls. This suggests its potential for managing inflammatory responses in vivo.
Properties
Molecular Formula |
C20H18O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1,1-diphenoxyethoxybenzene |
InChI |
InChI=1S/C20H18O3/c1-20(21-17-11-5-2-6-12-17,22-18-13-7-3-8-14-18)23-19-15-9-4-10-16-19/h2-16H,1H3 |
InChI Key |
GVJONWAEYDMXRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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